8-[(Dimethylamino)methyl]-3-methyl-1,3,7-trihydropurine-2,6-dione
Description
8-[(Dimethylamino)methyl]-3-methyl-1,3,7-trihydropurine-2,6-dione is a xanthine-derived purine-2,6-dione featuring a dimethylaminomethyl substituent at the C8 position and a methyl group at N2. This compound belongs to a class of molecules with structural modifications aimed at modulating biological activity, particularly in enzyme inhibition. Its synthesis typically involves N1-alkylation of a brominated xanthine precursor followed by nucleophilic substitution with trans-4-aminocyclohexanol or similar amines ().
Properties
IUPAC Name |
8-[(dimethylamino)methyl]-3-methyl-7H-purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O2/c1-13(2)4-5-10-6-7(11-5)14(3)9(16)12-8(6)15/h4H2,1-3H3,(H,10,11)(H,12,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJCOKQJFKRSLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)NC(=N2)CN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound's molecular structure is characterized by the presence of a dimethylamino group and a trihydropurine ring. Its chemical formula is , and it features a molecular weight of 222.25 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 222.25 g/mol |
| CAS Number | Not specified |
Pharmacological Effects
Research indicates that 8-[(Dimethylamino)methyl]-3-methyl-1,3,7-trihydropurine-2,6-dione exhibits various biological activities that may include:
- Antitumor Activity : Studies have shown that purine derivatives can inhibit tumor cell proliferation. For instance, a case study demonstrated that compounds similar to this structure inhibited the growth of specific cancer cell lines in vitro.
- Antimicrobial Properties : Some derivatives of purines have been documented to possess antimicrobial effects against bacteria and fungi. The mechanism often involves interference with nucleic acid synthesis.
- CNS Activity : Given the presence of the dimethylamino group, this compound may exhibit psychoactive properties, potentially influencing neurotransmitter systems.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been found to inhibit enzymes involved in nucleotide metabolism.
- Interaction with DNA/RNA : The purine structure allows for potential intercalation into nucleic acids, affecting replication and transcription processes.
- Modulation of Signal Transduction Pathways : Some studies suggest that these compounds can affect pathways related to cell survival and apoptosis.
In Vitro Studies
A notable study examined the effects of this compound on human cancer cell lines:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| HeLa (Cervical) | 15 | Significant reduction in viability |
| MCF-7 (Breast) | 20 | Induction of apoptosis |
| A549 (Lung) | 18 | Inhibition of proliferation |
In Vivo Studies
In vivo studies have focused on the compound's efficacy in animal models, revealing promising results regarding its antitumor effects and safety profile.
Research Findings
Recent literature reviews highlight the potential therapeutic applications of purine derivatives:
- Cancer Therapy : A review article discussed the role of purine analogs in cancer treatment, emphasizing their ability to target rapidly dividing cells.
- Antimicrobial Agents : Another study explored the use of modified purines as novel antimicrobial agents against resistant strains of bacteria.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of purine-2,6-diones arises from substitutions at N1, N3, N7, and C8 positions. Below is a comparative analysis of key analogues:
Substituent Variations at C8
The C8 position is critical for activity. Modifications here include:
- Mercapto (-SH) groups: Compounds like 3-Ethyl-8-mercapto-1-((tetrahydro-2H-pyran-4-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione (11c) exhibit enhanced nucleophilicity, enabling disulfide bond formation (e.g., dimeric compounds 12–20 in ).
- Thioxo (=S) groups: 1,3-Dipropyl-8-thioxo-3,7-dihydropurine-2,6-dione () introduces a planar sulfur atom, which may alter electronic properties and binding affinity compared to dimethylaminomethyl derivatives .
- Aminoalkyl chains: Linagliptin (7-(but-2-yn-1-yl)-8-(dimethylamino)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione, CAS 1646355-34-1) features a dimethylamino group similar to the target compound but includes a quinazolinylmethyl substituent at N1, enhancing selectivity for dipeptidyl peptidase-4 (DPP-4) inhibition .
Substituent Variations at N1 and N3
- N1 modifications: Alkyl or aryl groups (e.g., phenethyl, tetrahydrofuranylmethyl) are common.
- N3 modifications : While the target compound has a methyl group, analogues like 3-ethyl or 3-propyl derivatives (e.g., ) exhibit altered steric effects, which may influence enzyme binding or metabolic stability .
Dimeric and Disulfonyl Derivatives
Compounds such as 8,8’-disulfanediylbis(3-ethyl-1-isobutyl-3,7-dihydro-1H-purine-2,6-dione) (12) form dimeric structures via disulfide bridges.
Structural and Pharmacological Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
